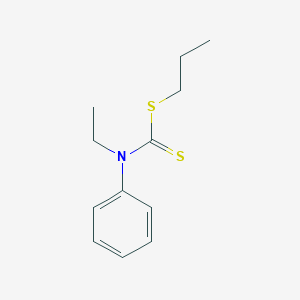
Propyl ethyl(phenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl ethyl(phenyl)carbamodithioate is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the carbon atom also bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl ethyl(phenyl)carbamodithioate can be synthesized through the reaction of propylamine, ethyl chloroformate, and phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions. The reaction proceeds via the formation of an intermediate carbamate, which then reacts with phenyl isothiocyanate to form the desired dithiocarbamate compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl ethyl(phenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Propyl ethyl(phenyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized as a vulcanization accelerator in the rubber industry and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism of action of propyl ethyl(phenyl)carbamodithioate involves its interaction with metal ions and enzymes. The dithiocarbamate group can chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes, leading to various biological effects. The compound can also interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl dithiocarbamate
- Diethyl dithiocarbamate
- Pyrrolidine dithiocarbamate
Comparison
Propyl ethyl(phenyl)carbamodithioate is unique due to the presence of both propyl and ethyl groups, as well as a phenyl group, which can influence its chemical reactivity and biological activity. Compared to other dithiocarbamates, it may exhibit different solubility, stability, and binding properties, making it suitable for specific applications.
Properties
CAS No. |
62603-70-7 |
|---|---|
Molecular Formula |
C12H17NS2 |
Molecular Weight |
239.4 g/mol |
IUPAC Name |
propyl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C12H17NS2/c1-3-10-15-12(14)13(4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
NWBDJOKMDPGMRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)N(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















